8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one
Description
8-Amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is a bicyclic heterocyclic compound featuring a pyrimidine fused with a diazine ring.
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-amino-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H10N4O/c8-5-4-6(12)11-3-1-2-9-7(11)10-5/h4H,1-3,8H2,(H,9,10) |
InChI Key |
MYZMKTPJVBEXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction typically takes place under reflux conditions in pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structure.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrimidine-based compounds exhibit anticancer properties. The structure of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one allows for modifications that may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties : Compounds containing the pyrimidine ring have been identified as having antimicrobial activity. The potential for this compound to act against bacterial and fungal strains makes it a candidate for further exploration in infectious disease treatment .
Cyclic Nucleotide Phosphodiesterase Inhibition : Some studies suggest that pyrimidine derivatives can act as inhibitors of phosphodiesterase enzymes. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes including vasodilation and neurotransmission .
Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective properties. They may play a role in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Substituent Effects: The 8-amino group in the target compound contrasts with methyl (e.g., 8-methyl analog) or carboxamide substituents in imidazo-pyridines . Amino groups increase solubility and reactivity compared to hydrophobic methyl groups.
Key Observations :
- The Skraup reaction () is a common method for amino-substituted fused heterocycles, though harsh acidic conditions may limit functional group tolerance .
- Modern approaches, such as NaHMDS-mediated coupling (), offer better control for complex substituents .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Amino substituents generally increase melting points and polarity compared to chloro or methyl analogs.
- Imidazo-pyridine derivatives () exhibit higher molecular weights due to carboxamide side chains .
Biological Activity
8-Amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one (CAS Number: 1565573-87-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 1565573-87-6 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activities primarily through its interaction with various enzymes and receptors:
- Acetylcholinesterase Inhibition : This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are crucial in enhancing cholinergic transmission by preventing the breakdown of acetylcholine at synapses. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may provide neuroprotection by modulating oxidative stress and apoptosis pathways in neuronal cells. This activity is essential for developing therapeutic agents for neurodegenerative conditions .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds and derivatives:
- Study on AChE Inhibition : A study demonstrated that derivatives of pyrimidine compounds exhibited varying degrees of AChE inhibition. While specific data on this compound was limited, its structural similarity suggests potential efficacy in this area .
- Neuroprotective Activity : In vitro assays indicated that certain pyrimidine derivatives could protect against neuronal cell death induced by oxidative stress. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Comparative Analysis with Related Compounds
To better understand the potential of this compound in therapeutic applications, a comparison with other known AChEIs is useful:
| Compound Name | Mechanism of Action | Efficacy (AChE Inhibition) |
|---|---|---|
| Donepezil | Reversible AChE inhibition | Moderate |
| Rivastigmine | Reversible AChE inhibition | High |
| Galantamine | Reversible AChE inhibition | Moderate |
| 8-Amino-Pyrimidine | Potential AChE inhibition | TBD (To Be Determined) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
